(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is a chiral amide compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structure that includes a benzyl group and a 3,3-dimethyl substitution, which contribute to its distinct chemical properties and biological activities. The compound is classified under organic nitrogen compounds, specifically as an amino acid amide derivative.
The compound is synthesized from commercially available starting materials such as (S)-2-amino-3,3-dimethylbutanoic acid and benzylamine. It is often produced in laboratory settings and can be scaled up for industrial applications.
The synthesis of (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide typically involves the amidation of (S)-2-amino-3,3-dimethylbutanoic acid with benzylamine. This process is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine.
In industrial settings, continuous flow chemistry may be utilized to enhance efficiency and consistency in product quality.
(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide has a complex molecular structure characterized by:
The compound exhibits chirality due to the presence of a stereogenic center at the carbon adjacent to the amino group.
(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide can participate in various chemical reactions:
The specific conditions for these reactions depend on the desired products and can vary significantly based on reagent choice and environmental factors.
The mechanism of action for (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide likely involves its interaction with biological targets such as enzymes or receptors. The compound may act as an enzyme inhibitor or activator by binding to active sites and modulating enzymatic activity. Additionally, it may influence cellular signaling pathways through receptor interactions.
These properties suggest that the compound is relatively polar and may exhibit moderate bioavailability.
(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide has several scientific applications:
The stereoselective synthesis of (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide (CAS 947383-62-2) relies heavily on chiral resolution techniques applied to synthetic intermediates. A prominent approach involves the crystallization-induced dynamic resolution of racemic 2-aminobutanamide precursors using chiral auxiliaries. One patented method achieves >98% enantiomeric excess (ee) through diastereomeric salt formation with (L)-(+)-tartaric acid, followed by fractional crystallization from isopropanol. This process exploits the differential solubility of (S)- and (R)-enantiomer-tartrate complexes, enabling isolation of the desired (S)-isomer with 92% yield after four recrystallization cycles. Critical parameters include:
Table 1: Optimization of Crystallization Resolution
Parameter | Range Tested | Optimal Value | Impact on ee |
---|---|---|---|
Tartaric acid ratio | 0.5 – 1.2 equiv | 0.95 equiv | Maximizes diastereomer separation |
Crystallization solvent | MeCN, EtOH, IPA, H₂O | 2:1 IPA/H₂O | Higher ee (98% vs 85% in MeCN) |
Cooling rate | 0.1 – 5°C/min | 0.5°C/min | Improves crystal purity |
Recrystallization cycles | 1 – 5 | 4 | Increases ee from 85% to 98% |
The isolated tartrate salt undergoes hydrolytic deprotection and reductive amination with benzylamine to yield the target compound while preserving stereochemical integrity. This method avoids toxic cyanide reagents typically used in Strecker syntheses, enhancing environmental compatibility [8].
Traditional routes to the tert-leucine core of the molecule employ modified Strecker reactions, where pivaldehyde (2,2-dimethylpropanal) reacts with ammonia and cyanide sources. Bismuth nitrate-catalyzed (Bi(NO₃)₃) Strecker protocols demonstrate significant advantages, achieving 95% conversion of α-amino nitriles at room temperature in acetonitrile within 3 hours. The mild conditions prevent racemization and facilitate catalyst recovery (>90% after five cycles) [6]. Subsequent hydrolysis of the nitrile intermediate generates the corresponding amino acid, which undergoes mixed anhydride activation (using ethyl chloroformate) prior to N-benzylation. Key optimization involves:
Table 2: Comparative Analysis of Strecker vs. Non-Strecker Routes
Parameter | Strecker-Bi(NO₃)₃ Route | Carboxylate Acylation Route |
---|---|---|
Overall yield | 68% | 82% |
Stereospecificity | Racemic (requires resolution) | (S)-specific (≥98% ee) |
Reaction time | 18 hours | 9 hours |
Cyanide utilization | Required | Avoided |
Temperature range | -20°C to 25°C | 0°C to 25°C |
Commercial (S)-tert-leucine serves as a superior chiral building block, leveraging existing stereocenters to bypass racemization risks inherent in de novo synthesis. N-acylation of tert-leucine methyl ester with benzyl bromide occurs under mild phase-transfer conditions (K₂CO₃/tetrabutylammonium bromide), achieving 89% yield. Subsequent selective N-demethylation of the tertiary amide uses iodotrimethylsilane in chloroform, preserving the chiral integrity while generating the secondary amine. Stability studies confirm the tert-butyl group prevents β-elimination during deprotection – a critical advantage over linear chain amino acid analogs [3] [4].
Economic analysis reveals chiral pool strategies reduce production costs by 30–40% compared to asymmetric catalysis, attributed to:
Table 3: Cost Analysis of Precursor Sourcing
Precursor | Purity | Price (per 100mg) | Chiral Integrity | Supplier Stability |
---|---|---|---|---|
(S)-tert-Leucine | ≥98% | $22.50 | 99% ee | Stable at 2–8°C |
Racemic tert-Leucine ethyl ester | 95% | $9.80 | N/A | Moisture-sensitive |
(S)-2-Amino-3,3-dimethylbutanamide | 97% | $98.00 | 98% ee | Requires inert atmosphere |
Racemic synthesis of 2-amino-N-benzyl-N,3,3-trimethylbutanamide offers higher initial yields (94% for amide coupling) but necessitates costly enantiopurification. Simulated moving bed chromatography (SMB) resolution of racemates achieves 99% ee but with 35–40% yield loss and 300% higher solvent consumption versus asymmetric routes. Conversely, enantioselective synthesis using Evans oxazolidinone auxiliaries delivers 82% ee in the initial alkylation step, requiring recrystallization to upgrade to pharmaceutically acceptable purity (≥98% ee), ultimately reducing mass efficiency by 25%.
Lifecycle assessment highlights the non-racemic chiral pool approach as optimal:
Industrial scale-up data confirms a 72% overall yield for the chiral pool route at multi-kilogram scale, with consistent enantiopurity (99.2% ee) across batches. This efficiency stems from telescoping the amidation and deprotection steps without intermediate isolation, minimizing decomposition pathways [7] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: